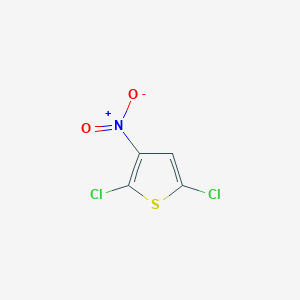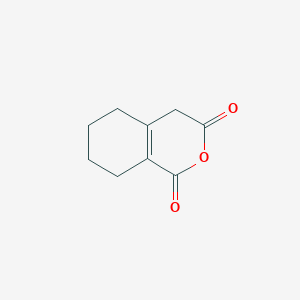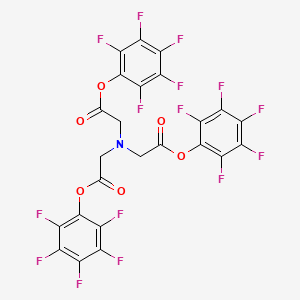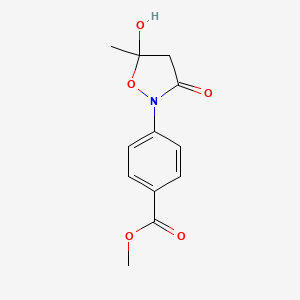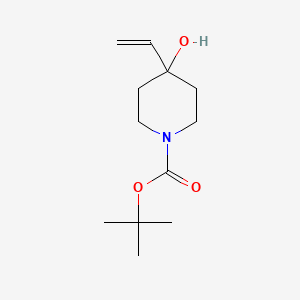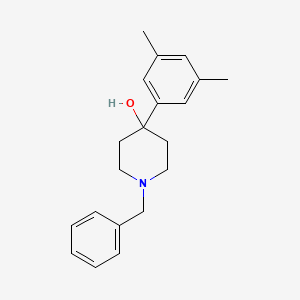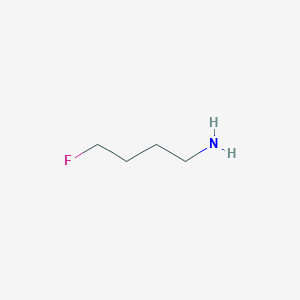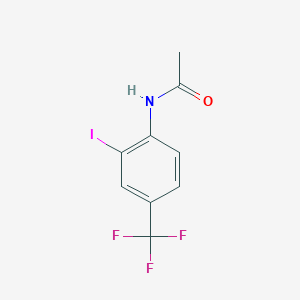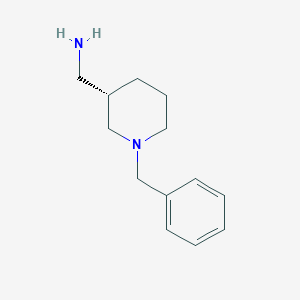
5-Methylchroman
Vue d'ensemble
Description
5-Methylchroman, also known as this compound-4-one, is a heterobicyclic compound . It is structurally similar to chromone, with the absence of a double bond between C-2 and C-3 . This compound is used in various fields, including medicinal chemistry, for the isolation, designing, and synthesis of novel lead compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The IUPAC name for this compound is 5-methyl-2,3-dihydro-4H-chromen-4-one . The molecular weight of this compound is 162.19 .
Applications De Recherche Scientifique
DNA Methylation and Epigenetic Regulation
- Methylation of Cytosine Bases in Mammalian Genomes : 5-methylcytosine (5mC) plays a crucial role in regulating mammalian genomes, with methylation patterns often inherited across generations. The presence of 5-hydroxymethylcytosine (5hmC) in mammalian DNA, particularly in Purkinje neurons, indicates its significant role in epigenetic control of neuronal function (Kriaucionis & Heintz, 2009).
Gene Expression and Cell Differentiation
- Conversion of 5mC to 5hmC in Mammalian DNA : The TET1 protein is capable of converting 5mC into 5hmC, a modification observed in embryonic stem cells. This process is critical for gene expression and cell differentiation, suggesting a broader application in understanding stem cell biology and potentially in regenerative medicine (Tahiliani et al., 2009).
Chromatin Structure and Genome Stability
- Cytosine Methylation in Drosophila melanogaster : While 5-methylcytosine (5-meC) is well-known for its role in epigenetics and genome stability in many organisms, its presence in model organisms like Drosophila melanogaster is pivotal for understanding chromatin structure and function in genetic research (Capuano et al., 2014).
Cancer Research and Epigenetics
- DNA Hypomethylation in Cancer : Research indicates that hypoxic conditions in tumors induce losses of global methylation, which is more extensive in normal human fibroblasts than cancer cell lines. This suggests a potential application in cancer research, particularly in understanding tumor progression and the development of epigenetic therapies (Shahrzad et al., 2007).
Biomedical Applications
- Discrimination between 5-Hydroxymethylcytosine and 5-Methylcytosine : The development of techniques for the selective quantification of 5-hydroxymethylcytosine (5-hmC-DNA) is crucial for understanding epigenetic modifications. This has applications in biomedical research, particularly in the detection and diagnosis of diseases based on DNA methylation patterns (Ma et al., 2016).
Mécanisme D'action
While the specific mechanism of action for 5-Methylchroman is not explicitly mentioned in the retrieved data, chromanone and its derivatives are known to exhibit a wide range of pharmacological activities . These include anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and many others .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-4-2-6-10-9(8)5-3-7-11-10/h2,4,6H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVNIUIARMRCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCOC2=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289695 | |
| Record name | 3,4-Dihydro-5-methyl-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3722-75-6 | |
| Record name | 3,4-Dihydro-5-methyl-2H-1-benzopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5-methyl-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



